molecular formula C21H25NO11 B2355913 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid CAS No. 1094829-32-9

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid

Cat. No.: B2355913
CAS No.: 1094829-32-9
M. Wt: 467.427
InChI Key: YWHNVIHLNZLULL-UHFFFAOYSA-N
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Description

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is a complex organic compound with a molecular formula of C19H29NO11. This compound is characterized by its multiple acetyl groups and a benzoic acid moiety, making it a significant molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated versions, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid involves its interaction with specific molecular targets and pathways. The acetyl groups and the acetamido moiety play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid
  • D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-, 2

Uniqueness

Compared to similar compounds, 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is unique due to its specific structural arrangement and the presence of both acetyl and acetamido groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11/c1-10(23)22-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-21(17)32-15-8-6-5-7-14(15)20(27)28/h5-8,16-19,21H,9H2,1-4H3,(H,22,23)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHNVIHLNZLULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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